molecular formula C24H30N2O4 B11566883 1,4-Bis(4-butoxyphenyl)piperazine-2,5-dione

1,4-Bis(4-butoxyphenyl)piperazine-2,5-dione

Cat. No.: B11566883
M. Wt: 410.5 g/mol
InChI Key: QNCMHJWCEVINSG-UHFFFAOYSA-N
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Description

1,4-Bis(4-butoxyphenyl)piperazine-2,5-dione is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two butoxyphenyl groups attached to a piperazine-2,5-dione core. Piperazine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1,4-Bis(4-butoxyphenyl)piperazine-2,5-dione typically involves the condensation of piperazine-2,5-dione with butoxyphenyl derivatives. One common method is the reaction of piperazine-2,5-dione with 4-butoxybenzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

1,4-Bis(4-butoxyphenyl)piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the phenyl rings are replaced by other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new derivatives with potential biological activities.

Scientific Research Applications

1,4-Bis(4-butoxyphenyl)piperazine-2,5-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It has shown promise in the design of anticancer, antibacterial, and antiviral agents.

    Materials Science: The compound is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials. These materials have applications in electronics, coatings, and sensors.

    Biological Studies: The compound is used as a tool in biological studies to investigate its effects on various biological pathways and targets. It is also used in the development of diagnostic agents and imaging probes.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-butoxyphenyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in anticancer research, the compound may inhibit the activity of certain kinases or disrupt cellular signaling pathways, leading to the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

1,4-Bis(4-butoxyphenyl)piperazine-2,5-dione can be compared with other similar compounds, such as:

    1,4-Diphenylpiperazine-2,5-dione: This compound has phenyl groups instead of butoxyphenyl groups, leading to differences in solubility, reactivity, and biological activity.

    1,4-Bis(4-methoxyphenyl)piperazine-2,5-dione: The presence of methoxy groups instead of butoxy groups can affect the compound’s electronic properties and interactions with biological targets.

    1,4-Bis(4-chlorophenyl)piperazine-2,5-dione:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to other piperazine derivatives.

Properties

Molecular Formula

C24H30N2O4

Molecular Weight

410.5 g/mol

IUPAC Name

1,4-bis(4-butoxyphenyl)piperazine-2,5-dione

InChI

InChI=1S/C24H30N2O4/c1-3-5-15-29-21-11-7-19(8-12-21)25-17-24(28)26(18-23(25)27)20-9-13-22(14-10-20)30-16-6-4-2/h7-14H,3-6,15-18H2,1-2H3

InChI Key

QNCMHJWCEVINSG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)N2CC(=O)N(CC2=O)C3=CC=C(C=C3)OCCCC

Origin of Product

United States

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